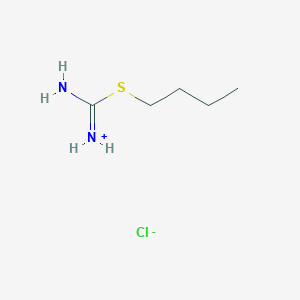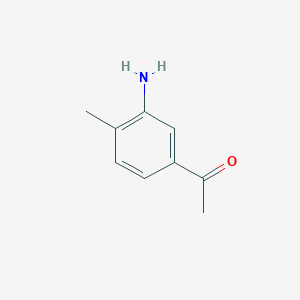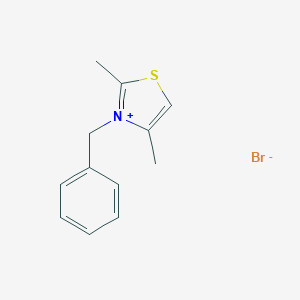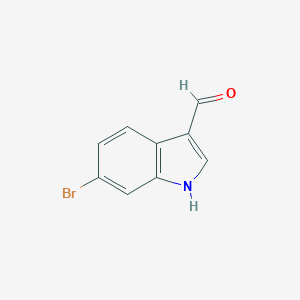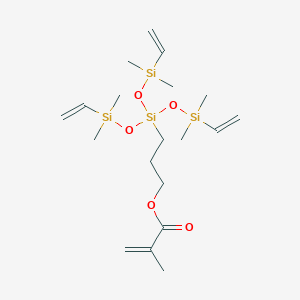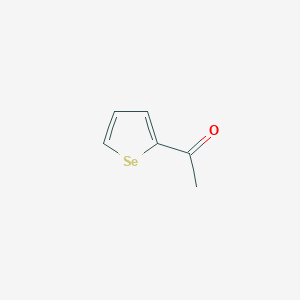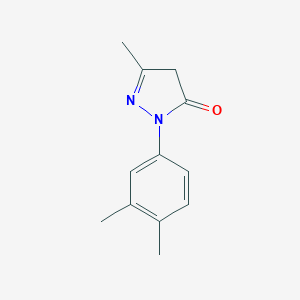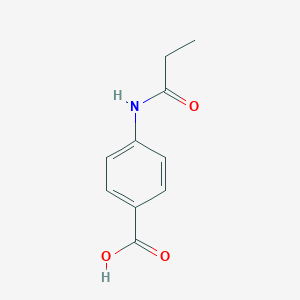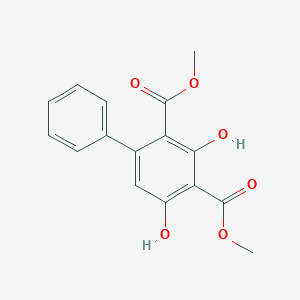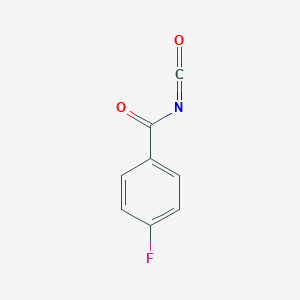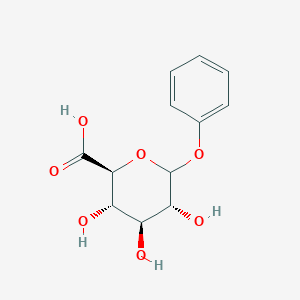
Phenylglucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylglucuronide is a metabolite formed in the liver after the consumption of alcohol. It is a conjugate of glucuronic acid and phenylethanol, and its presence in urine is used as a biomarker for alcohol consumption.
Aplicaciones Científicas De Investigación
1. Genetic and Phenotypic Studies
Phenylglucuronide, although not directly mentioned, is relevant in the context of genetic and phenotypic studies. The PhenX Toolkit, developed by RTI International and the National Human Genome Research Institute, is used in genome-wide association studies to relate phenotypes to specific genetic variations. This toolkit aids in data harmonization and replication across studies, essential for genetic research, potentially involving compounds like Phenylglucuronide (Hamilton et al., 2011).
2. Physical Activity and Physical Fitness Research
In the realm of physical activity and fitness, PhenX Toolkit also provides standardized measures, facilitating research in areas that could indirectly relate to the metabolism of substances such as Phenylglucuronide. This standardization is crucial for cross-study comparisons and large-scale genetic studies (Haskell et al., 2012).
3. Mental Health Research
The toolkit is also used in mental health research, implying potential relevance in studies involving the metabolism and effects of various substances, possibly including Phenylglucuronide. This approach facilitates data harmonization across mental health studies (Barch et al., 2016).
4. Environmental Impact Studies
Environmental impact studies, such as those examining the effects of phenylurea herbicides on microbial communities, can relate to the understanding of compounds like Phenylglucuronide. These studies assess the ecological impact of chemicals and their indirect effects on various biological systems (Pesce et al., 2006).
5. Tobacco Regulatory Research
The use of PhenX measures in tobacco regulatory research might indirectly involve the study of compounds like Phenylglucuronide, as these measures aid in assessing the impact of tobacco products on human health (Ribisl et al., 2020).
6. Nutritional and Dietary Supplement Research
In nutrition and dietary supplement research, standardized measures like those in the PhenX Toolkit could potentially be used in studies involving Phenylglucuronide, especially those examining the impact of diet on drug metabolism and health (Stover et al., 2010).
7. Drug Discovery and Pharmacology
While Phenylglucuronide is not directly mentioned, its relevance in pharmacology and drug discovery is implicit. Research in these fields often involves the study of drug metabolism and interactions, where compounds like Phenylglucuronide could be of interest (Drews, 2000).
Propiedades
Número CAS |
16063-67-5 |
|---|---|
Nombre del producto |
Phenylglucuronide |
Fórmula molecular |
C12H14O7 |
Peso molecular |
270.23 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9+,10-,12?/m0/s1 |
Clave InChI |
WVHAUDNUGBNUDZ-SDQGTYQYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Sinónimos |
phenylglucuronide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



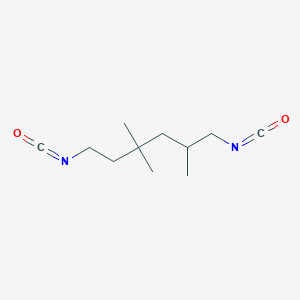
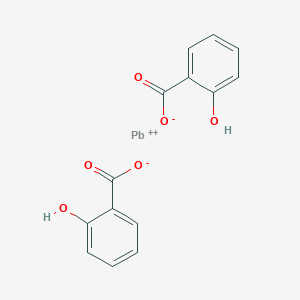
![7H-Cyclopenta[1,2-b:3,4-c']dithiophene](/img/structure/B99370.png)
